Boc-O-benzyl-L-beta-homoserine
CAS No.: 218943-31-8
Cat. No.: VC21539774
Molecular Formula: C16H23NO5
Molecular Weight: 309,36 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 218943-31-8 |
---|---|
Molecular Formula | C16H23NO5 |
Molecular Weight | 309,36 g/mole |
IUPAC Name | (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid |
Standard InChI | InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Standard InChI Key | BNSXKDBZQDOLAL-CYBMUJFWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1 |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 |
The compound has a molecular formula of C16H23NO5 and a molecular weight of 309.36 g/mol . Its structural representation can be defined through various chemical identifiers, providing standardized ways to recognize and reference this compound in scientific literature and databases.
Table 1: Chemical Properties of Boc-O-benzyl-L-beta-homoserine
Property | Value | Source |
---|---|---|
CAS Number | 218943-31-8 | |
Molecular Formula | C16H23NO5 | |
Molecular Weight | 309.36 g/mol | |
IUPAC Name | (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid | |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 | |
Isomeric SMILES | CC(C)(C)OC(=O)NC@HCOCC1=CC=CC=C1 | |
InChI Key | BNSXKDBZQDOLAL-CYBMUJFWSA-N |
The presence of both Boc and benzyl protecting groups provides this compound with unique chemical stability. The Boc group effectively protects the amino function under basic and nucleophilic conditions, while remaining susceptible to selective removal under acidic conditions. Meanwhile, the benzyl group shields the hydroxyl functionality during various chemical transformations but can be selectively removed through catalytic hydrogenation.
Synthesis and Preparation Methods
The synthesis of Boc-O-benzyl-L-beta-homoserine typically involves a multi-step process starting from L-beta-homoserine or suitable precursors. The synthetic pathway generally incorporates strategic protection steps to control the reactivity of the functional groups present in the molecule. Understanding these synthetic approaches is crucial for researchers seeking to prepare this compound for various applications.
Synthetic Routes
The preparation commonly begins with the protection of the amino group of L-beta-homoserine using di-tert-butyl dicarbonate (Boc2O) in a suitable organic solvent, typically dichloromethane, in the presence of a base such as triethylamine or sodium hydroxide. This reaction selectively installs the Boc protecting group on the amino function while preserving the reactivity of other functional groups.
Following the amino protection, the hydroxyl group is protected through benzylation. This step typically employs benzyl bromide as the benzylating agent in the presence of a base like sodium hydride in anhydrous DMF (dimethylformamide) or another suitable aprotic solvent. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the attachment of the benzyl group to the hydroxyl function.
The final steps may involve purification techniques such as column chromatography, recrystallization, or a combination of both to obtain Boc-O-benzyl-L-beta-homoserine in high purity. The selection of appropriate purification methods depends on the scale of synthesis and the intended application of the compound.
Industrial Production
In industrial settings, the synthesis of Boc-O-benzyl-L-beta-homoserine requires optimization of reaction conditions to maximize yield and purity while minimizing production costs. Industrial production typically involves larger reaction vessels with precise control of parameters such as temperature, pH, and reaction time.
Quality control measures are implemented throughout the production process, with analytical techniques such as HPLC (High-Performance Liquid Chromatography), NMR (Nuclear Magnetic Resonance) spectroscopy, and mass spectrometry employed to ensure the identity, purity, and conformational integrity of the final product. These quality control steps are crucial for applications in pharmaceutical research, where high purity standards are essential.
Chemical Reactions Analysis
Boc-O-benzyl-L-beta-homoserine participates in various chemical reactions, primarily involving its functional groups: the carboxylic acid, the Boc-protected amino group, and the benzyl-protected hydroxyl group. Understanding these reaction pathways is essential for researchers utilizing this compound in synthetic applications.
Peptide Coupling Reactions
The carboxylic acid group of Boc-O-benzyl-L-beta-homoserine can participate in amide bond formation, making this compound valuable in peptide synthesis. The acid is typically activated using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an appropriate base.
These activated intermediates readily react with amino compounds to form amide bonds, allowing for the incorporation of Boc-O-benzyl-L-beta-homoserine into peptides and other complex molecules. The presence of the protecting groups ensures that the coupling reaction proceeds selectively at the carboxylic acid function, without unwanted side reactions at the amino or hydroxyl groups.
Other Transformations
Beyond deprotection and amide bond formation, Boc-O-benzyl-L-beta-homoserine can undergo various other transformations. The carboxylic acid can be reduced to an alcohol using suitable reducing agents like lithium aluminum hydride or borane complexes. It can also be converted to esters, acid chlorides, or other carbonyl derivatives through standard organic chemistry procedures.
The protected compound can also serve as a building block for the synthesis of more complex structures through reactions at the carboxylic acid group, while the protecting groups shield the amino and hydroxyl functionalities from unwanted reactions. This selective reactivity makes Boc-O-benzyl-L-beta-homoserine a versatile intermediate in organic synthesis.
Applications in Scientific Research
Boc-O-benzyl-L-beta-homoserine finds extensive applications across multiple scientific disciplines, primarily due to its unique structural features and reactive functional groups. Its versatility makes it particularly valuable in areas requiring precise control over chemical reactivity and stereochemistry .
Peptide Synthesis
One of the most significant applications of Boc-O-benzyl-L-beta-homoserine is in peptide synthesis, where it serves as a valuable building block. The compound's utility in this field stems from its stability and the ease of removal of the Boc protecting group under mild acidic conditions, allowing for selective deprotection during the synthetic sequence .
Peptides containing β-amino acids like Boc-O-benzyl-L-beta-homoserine often exhibit enhanced stability against enzymatic degradation compared to conventional peptides composed solely of α-amino acids. This property makes them particularly valuable in pharmaceutical applications, where resistance to proteolytic enzymes can improve pharmacokinetic profiles and bioavailability.
Table 2: Peptide Stability Comparison
Peptide Sequence | Half-life (min) | Enzymatic Resistance |
---|---|---|
Standard Peptide | 5 | Low |
Peptide with β-Homoserine | 25 | High |
The incorporation of β-amino acids like Boc-O-benzyl-L-beta-homoserine into peptides can also induce specific conformational changes, affecting the secondary and tertiary structures of the peptides. These conformational variations can be exploited in the design of peptides with specific binding properties or biological activities.
Drug Development
In pharmaceutical research, Boc-O-benzyl-L-beta-homoserine contributes to the development of novel drug candidates, particularly in the treatment of neurological disorders. Its unique structure allows for the modification of existing compounds to improve efficacy and reduce side effects .
The incorporation of β-amino acids into peptide-based drugs can alter their conformational properties, binding affinities, and pharmacokinetic profiles. These modifications may lead to improved drug candidates with enhanced stability, bioavailability, or target selectivity, addressing some of the limitations of conventional peptide therapeutics .
Bioconjugation
Boc-O-benzyl-L-beta-homoserine plays a role in bioconjugation processes, enabling researchers to attach biomolecules to drugs or diagnostic agents. This application leverages the compound's functional groups to create covalent linkages between different molecular entities, improving targeting and delivery in various medical applications .
The strategic placement of functional groups in Boc-O-benzyl-L-beta-homoserine allows for selective reactions with specific biomolecules, enabling the development of targeted drug delivery systems or diagnostic tools. These bioconjugates can enhance the specificity of drug action or improve the sensitivity and selectivity of diagnostic methods .
Enzyme Inhibition Studies
Researchers utilize Boc-O-benzyl-L-beta-homoserine in studies aimed at understanding enzyme mechanisms, particularly in the context of metabolic pathways. By incorporating this compound into potential enzyme inhibitors, scientists can gain insights into structure-activity relationships and develop new therapeutic strategies for various diseases .
The unique structural features of β-amino acids can influence their interactions with enzymes, potentially leading to novel inhibition mechanisms or improved binding properties compared to conventional amino acid-based inhibitors. These studies contribute to our understanding of enzyme function and may lead to the development of new therapeutic approaches for conditions involving enzyme dysregulation .
Material Science
In material science, Boc-O-benzyl-L-beta-homoserine contributes to the development of advanced materials such as hydrogels for drug delivery systems or tissue engineering applications. The biocompatibility of this compound and its derivatives makes them suitable candidates for biomedical applications requiring materials that interact favorably with biological systems .
The incorporation of β-amino acids into biomaterials can influence properties such as mechanical strength, degradation rate, and biocompatibility. These factors are crucial in the design of materials for specific biomedical applications, such as controlled drug release systems or scaffolds for tissue regeneration .
Biological Activity and Pharmacological Properties
The biological properties of Boc-O-benzyl-L-beta-homoserine are influenced by its unique structural features, particularly its β-amino acid backbone. While the compound itself is primarily used as a synthetic intermediate, derivatives and peptides containing this building block have demonstrated interesting biological activities.
β-Amino Acid Structure and Biological Implications
Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |
---|---|---|
A | MIC = 32 μg/mL | MIC > 128 μg/mL |
B | MIC = 16 μg/mL | MIC = 64 μg/mL |
Boc-O-benzyl-L-beta-homoserine | Not specifically tested | Not specifically tested |
The differential activity against Gram-positive and Gram-negative bacteria observed in related compounds suggests potential selectivity in antimicrobial mechanisms, which could be valuable in addressing antibiotic resistance issues. Further research on Boc-O-benzyl-L-beta-homoserine and its derivatives may uncover similar antimicrobial properties.
Comparison with Similar Compounds
Comparing Boc-O-benzyl-L-beta-homoserine with structurally related compounds provides insights into its unique properties and applications. These comparisons highlight the specific advantages and limitations of this compound in various contexts .
Comparison with Other Protected Amino Acids
Boc-O-benzyl-L-beta-homoserine differs from conventional protected amino acids in several key aspects, particularly in its β-amino acid structure and the presence of both Boc and benzyl protecting groups.
Table 4: Comparison with Similar Compounds
Compound | Key Structural Difference | Effect on Properties |
---|---|---|
Boc-L-serine | Lacks the benzyl group; α-amino acid structure | Less hydrophobic; different conformational preferences |
Boc-L-threonine | Contains an additional methyl group; α-amino acid structure | Different steric properties; altered hydrogen bonding patterns |
Boc-L-homoserine | Lacks the benzyl group | More hydrophilic; different reactivity at the hydroxyl group |
Boc-O-benzyl-D-homoserine | D-isomer instead of L-isomer | Different stereochemistry; altered biological interactions |
Future Research Directions
Research on Boc-O-benzyl-L-beta-homoserine continues to evolve, with several promising directions for future investigations. These research avenues may expand our understanding of this compound's properties and applications in various fields .
Development of Novel Peptide Therapeutics
Future research may focus on the development of peptide therapeutics incorporating Boc-O-benzyl-L-beta-homoserine or its derivatives. The unique structural features of this building block could lead to peptides with improved pharmacokinetic properties, enhanced stability, or novel biological activities .
Specifically, investigations into the effects of incorporating this β-amino acid into peptides targeting neurological disorders could leverage the compound's potential in influencing peptide conformation and stability. These studies may lead to innovative therapeutic approaches for conditions currently lacking effective treatments .
Advanced Materials for Biomedical Applications
The exploration of Boc-O-benzyl-L-beta-homoserine in the development of advanced materials for biomedical applications represents another promising research direction. The biocompatibility and unique structural features of this compound make it an interesting candidate for incorporation into biomaterials designed for drug delivery, tissue engineering, or other biomedical applications .
Future studies may investigate the influence of this building block on material properties such as mechanical strength, degradation profiles, and interactions with biological systems. These investigations could lead to innovative materials with improved performance in specific biomedical applications .
Expanded Biological Activity Profiling
Comprehensive biological activity profiling of Boc-O-benzyl-L-beta-homoserine and its derivatives could uncover novel therapeutic applications. While current research has hinted at potential antimicrobial activities, systematic investigations of biological properties against various targets could reveal additional applications in areas such as anticancer therapy, immunomodulation, or antiviral treatments.
These studies would benefit from structure-activity relationship analyses to identify the structural features contributing to specific biological activities, guiding the rational design of derivatives with enhanced properties for particular therapeutic applications.
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